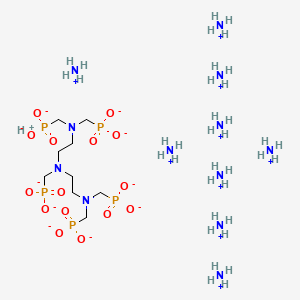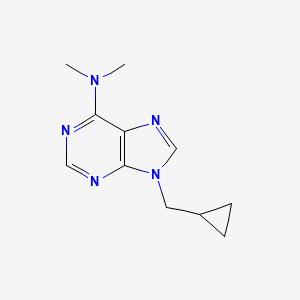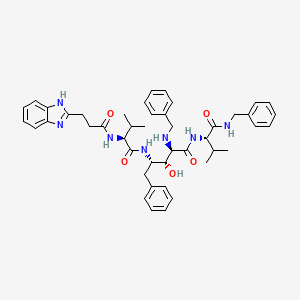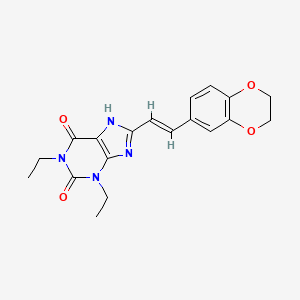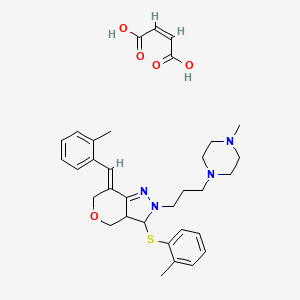
3-Ethyl-5-(3-hydroxyphenyl)-2-iminothiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-(3-hydroxyphenyl)-2-iminothiazolidine is a compound that belongs to the thiazolidine class of heterocyclic compounds. These compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of a hydroxyphenyl group and an ethyl group in its structure makes this compound unique and potentially useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(3-hydroxyphenyl)-2-iminothiazolidine typically involves the condensation of 3-hydroxybenzaldehyde with ethylamine and thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
3-Ethyl-5-(3-hydroxyphenyl)-2-iminothiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
3-Ethyl-5-(3-hydroxyphenyl)-2-iminothiazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-Ethyl-5-(3-hydroxyphenyl)-2-iminothiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The hydroxyphenyl group plays a crucial role in the binding process, enhancing the compound’s affinity for its targets.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
3-Hydroxy-2-iminothiazolidine: Similar structure but lacks the ethyl group.
Uniqueness
3-Ethyl-5-(3-hydroxyphenyl)-2-iminothiazolidine is unique due to the presence of both the ethyl and hydroxyphenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other thiazolidine derivatives.
特性
CAS番号 |
119610-71-8 |
|---|---|
分子式 |
C11H14N2OS |
分子量 |
222.31 g/mol |
IUPAC名 |
3-(3-ethyl-2-imino-1,3-thiazolidin-5-yl)phenol |
InChI |
InChI=1S/C11H14N2OS/c1-2-13-7-10(15-11(13)12)8-4-3-5-9(14)6-8/h3-6,10,12,14H,2,7H2,1H3 |
InChIキー |
SIDCLJRYYFANGM-UHFFFAOYSA-N |
正規SMILES |
CCN1CC(SC1=N)C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


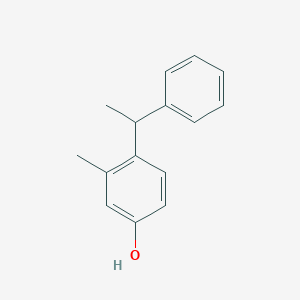
![3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12725722.png)
